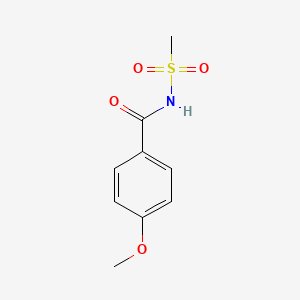
3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” is a synthetic organic compound that belongs to the class of carbonates. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, a difluorophenyl group, and a carbonate ester moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Derivative: Starting with a chloropyridine derivative, an amino group can be introduced via nucleophilic substitution.
Introduction of the Difluorophenyl Group: This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.
Formation of the Carbonate Ester: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the amino and difluorophenyl groups suggests potential interactions with biological targets.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities. The specific activity would depend on the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Amino-5-chloropyridin-4-yl)-4-phenyl-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,4-difluorophenyl)-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-2-methylbutan-2-yl carbonate
Uniqueness
The uniqueness of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” lies in the specific substitution pattern on the pyridine and phenyl rings. The presence of both amino and difluorophenyl groups may confer unique biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
820225-05-6 |
|---|---|
Formule moléculaire |
C17H16ClF2N2O3- |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
[3-(2-amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl] carbonate |
InChI |
InChI=1S/C17H17ClF2N2O3/c1-17(2,25-16(23)24)12(11-7-15(21)22-8-13(11)18)6-9-5-10(19)3-4-14(9)20/h3-5,7-8,12H,6H2,1-2H3,(H2,21,22)(H,23,24)/p-1 |
Clé InChI |
UZKOCOHWEBCNIL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C(CC1=C(C=CC(=C1)F)F)C2=CC(=NC=C2Cl)N)OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



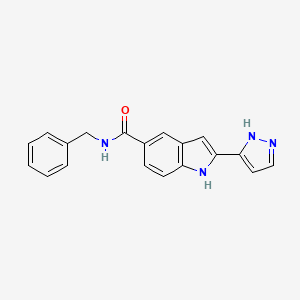
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
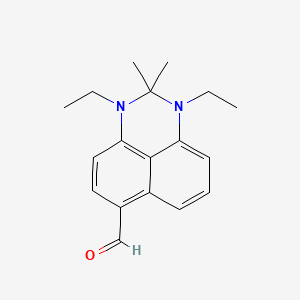


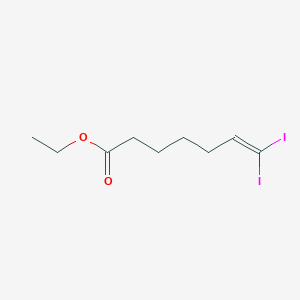
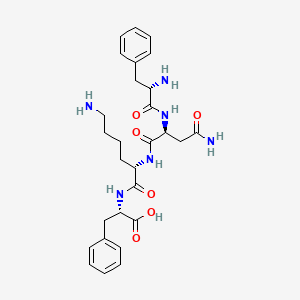
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)

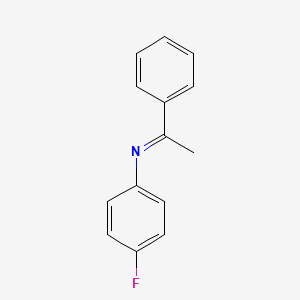

![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
